
Magnesium 8-quinolinolate
Overview
Description
Magnesium 8-quinolinolate, also known as magnesium di(8-quinolinolate), is a coordination compound with the molecular formula C18H12MgN2O2. It is formed by the reaction of magnesium ions with 8-hydroxyquinoline, a heterocyclic organic compound. This compound is known for its chelating properties and has applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnesium 8-quinolinolate is typically synthesized by reacting magnesium salts, such as magnesium chloride or magnesium nitrate, with 8-hydroxyquinoline in an appropriate solvent like acetone or ethanol. The reaction is usually carried out under reflux conditions to ensure complete dissolution and reaction of the starting materials. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems for mixing and heating can also improve the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions: Magnesium 8-quinolinolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinolate derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.
Substitution: Substitution reactions can occur at the quinoline ring, leading to the formation of various substituted quinolinolates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted quinolinolates and hydroquinoline derivatives, which have different properties and applications .
Scientific Research Applications
Medicinal Applications
Anticancer Activity
Magnesium 8-quinolinolate has been investigated for its potential as an anticancer agent. Research indicates that derivatives of 8-hydroxyquinoline can inhibit tumor growth by chelating metal ions that are crucial for cancer cell proliferation. For instance, tris(8-quinolinolato) gallium(III) showed significantly higher inhibitory effects against A549 human lung adenocarcinoma cells compared to gallium chloride . The chelation properties of this compound may facilitate the delivery of therapeutic agents directly to tumor sites.
Neuroprotective Effects
The compound also displays neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer's. 8-Hydroxyquinoline derivatives have been shown to reduce amyloid plaque formation by chelating zinc and copper ions in the brain, which are implicated in Alzheimer's pathology . Clinical studies have demonstrated that certain derivatives can decrease amyloid beta deposition in transgenic mice models of Alzheimer's disease .
Antimicrobial Properties
this compound exhibits antimicrobial activity against various pathogens. Its derivatives have been used as antibacterial and antifungal agents due to their ability to disrupt microbial cell membranes and inhibit essential enzymatic pathways . This makes them valuable in developing new treatments for infections resistant to conventional antibiotics.
Materials Science Applications
Organic Light Emitting Diodes (OLEDs)
The compound serves as an electron transport material in OLEDs, enhancing device efficiency due to its excellent charge transport properties. This compound is used in the fabrication of OLEDs for displays and lighting applications, where it contributes to improved luminescence and stability .
Fluorescent Chemosensors
this compound acts as a fluorescent chemosensor for detecting metal ions such as aluminum and zinc. The chelation process significantly enhances fluorescence emission, making it useful for environmental monitoring and analytical chemistry applications . These sensors can detect trace amounts of heavy metals in various matrices, including biological samples.
Environmental Applications
Heavy Metal Remediation
The chelating properties of this compound make it effective in environmental applications, particularly in the remediation of heavy metal contamination. Studies have shown that this compound can form stable complexes with heavy metals, facilitating their removal from contaminated water sources . Its application in hydrotalcite coatings has also been explored to enhance corrosion resistance in magnesium alloys while reducing environmental impact .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of magnesium 8-quinolinolate involves its ability to chelate metal ions, forming stable complexes. This chelation process can inhibit the activity of metal-dependent enzymes and disrupt cellular processes in microorganisms, leading to their death. In medical applications, the compound can interfere with metal ion homeostasis in cancer cells, leading to apoptosis (programmed cell death) .
Comparison with Similar Compounds
Magnesium 8-quinolinolate can be compared with other similar compounds, such as:
Aluminum tris(8-hydroxyquinoline) (AlQ3): Widely used in OLEDs for its electron-transporting properties.
Zinc 8-hydroxyquinolate: Known for its antimicrobial properties and used in various medicinal applications.
Copper 8-hydroxyquinolate: Used in agriculture as a fungicide and in medicine for its antimicrobial properties
Uniqueness: this compound is unique due to its specific coordination chemistry and the ability to form stable complexes with a variety of metal ions. This makes it particularly useful in applications requiring strong chelation and stability under various conditions .
Biological Activity
Magnesium 8-quinolinolate, a derivative of 8-hydroxyquinoline, has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits significant potential due to its chelating properties and interactions with metal ions, which are crucial in various biological processes.
Overview of 8-Hydroxyquinoline Derivatives
8-Hydroxyquinoline (8-HQ) and its derivatives, including this compound, have been extensively studied for their pharmacological applications . These compounds are known for their ability to chelate metal ions, making them useful in treating metal-related diseases and exhibiting a range of biological activities such as:
- Antimicrobial : Effective against various bacterial strains.
- Anticancer : Inhibitory effects on tumor cell proliferation.
- Neuroprotective : Potential benefits in neurodegenerative diseases.
- Antioxidant : Scavenging free radicals and reducing oxidative stress.
The biological activity of this compound is largely attributed to its metal-chelating ability , which plays a critical role in its pharmacological effects. The chelation process can restore metal ion balance in the body, which is essential for maintaining physiological functions. For example, metal imbalances are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Table 1: Biological Activities of this compound
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that this compound showed potent activity against specific strains of bacteria, particularly Gram-positive bacteria. The mechanism involved iron chelation, enhancing its antibacterial efficacy. The Minimum Inhibitory Concentration (MIC) for effective strains was reported at approximately 3.9 μg/ml .
- Anticancer Properties : Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. Notably, it has been shown to inhibit the growth of A549 human lung adenocarcinoma cells more effectively than traditional chemotherapeutic agents .
- Neuroprotective Effects : The compound has demonstrated protective effects on neuronal cells exposed to toxic agents, suggesting its potential use in treating neurodegenerative disorders. Studies have indicated that this compound can cross the blood-brain barrier, making it a candidate for further investigation in Alzheimer's disease therapy .
Structure-Activity Relationship (SAR)
The pharmacological efficacy of this compound is influenced by its structural characteristics. Variations in substituents on the quinoline ring can significantly alter its biological activity. For instance, modifications that enhance lipophilicity have been correlated with increased antiviral activity and improved cellular uptake .
Table 2: Structure-Activity Relationship Insights
Properties
IUPAC Name |
magnesium;quinolin-8-olate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H7NO.Mg/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;/h2*1-6,11H;/q;;+2/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGAWFXXABCMIW-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[Mg+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12MgN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7070896 | |
Record name | Magnesium, bis(8-quinolinolato-.kappa.N1,.kappa.O8)-, (T-4)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7070896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67952-28-7 | |
Record name | Bis(8-hydroxyquinolinato)magnesium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67952-28-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Magnesium, bis(8-quinolinolato-kappaN1,kappaO8)-, (T-4)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067952287 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Magnesium, bis(8-quinolinolato-.kappa.N1,.kappa.O8)-, (T-4)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Magnesium, bis(8-quinolinolato-.kappa.N1,.kappa.O8)-, (T-4)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7070896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(quinolin-8-olato-N,O)magnesium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.692 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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